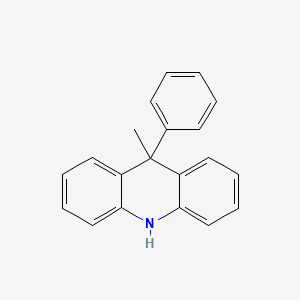

9-Methyl-9-phenyl-9,10-dihydroacridine

Description

Contextualization of Acridine (B1665455) Derivatives in Organic Chemistry and Materials Science

Historical Trajectories of Acridine and Dihydroacridine Research

The study of acridine and its derivatives has a rich history dating back to the late 19th century. Initially isolated from coal tar, acridine was primarily recognized for its use in dyes and as an antiseptic. wikipedia.org The planar, aromatic structure of acridine made it a prime candidate for intercalation with DNA, leading to extensive research into its biological activities. nih.gov The development of acridine-based compounds for applications in medicinal chemistry has been a significant focus for decades. nih.gov

The exploration of the reduced form, 9,10-dihydroacridine (B10567), opened new avenues of research. Scientists discovered that these non-planar, hydrogenated derivatives possessed distinct electronic and photophysical properties compared to their aromatic counterparts. This realization shifted some of the research focus towards understanding and harnessing the unique reactivity of the dihydroacridine core.

Significance of N-Heterocyclic Architectures in Functional Molecules

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of functional molecules. Their presence is ubiquitous in natural products, pharmaceuticals, and advanced materials. msesupplies.com The incorporation of nitrogen atoms into a cyclic structure imparts unique electronic properties, such as the ability to participate in hydrogen bonding and coordinate with metal centers. These characteristics are crucial for the biological activity of many drugs and the performance of organic electronic materials. msesupplies.com

In the context of materials science, N-heterocyclic architectures are integral to the design of organic light-emitting diodes (OLEDs), solar cells, and sensors. The tunable electronic nature of these compounds allows for the precise control of their photophysical and redox properties, making them highly desirable for these applications.

Strategic Importance of 9,10-Dihydroacridines in Redox and Photophysical Chemistry

9,10-Dihydroacridines have garnered considerable attention for their utility in redox and photophysical chemistry. Their ability to act as potent reducing agents and their interesting excited-state behavior make them valuable tools in various chemical transformations.

Unique Electronic and Steric Landscape of the 9-Substituted Dihydroacridine Core

The introduction of substituents at the 9-position of the dihydroacridine core significantly influences its electronic and steric properties. In the case of 9-Methyl-9-phenyl-9,10-dihydroacridine, the presence of both a methyl and a phenyl group creates a unique and sterically hindered environment around the central carbon atom.

The non-planar, boat-like conformation of the dihydroacridine ring system, coupled with the steric bulk of the 9-substituents, plays a crucial role in its reactivity. This steric hindrance can influence the approach of reactants and the stability of reaction intermediates.

From an electronic standpoint, the dihydroacridine core is electron-rich. The nitrogen atom's lone pair of electrons participates in the π-system of the flanking benzene (B151609) rings, contributing to its electron-donating ability. The nature of the substituents at the 9-position can further modulate these electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivative | -5.42 | -2.00 | 3.42 |

| Phenoxazine derivative | -5.38 | -1.98 | 3.40 |

Note: Data for closely related derivatives are presented to illustrate the electronic landscape of the dihydroacridine core. The HOMO and LUMO energy levels are indicative of the electron-donating and electron-accepting capabilities of the molecules, respectively. mdpi.com

Foundational Principles of Reactivity Governing this compound

The reactivity of this compound is largely dictated by its ability to undergo oxidation and participate in single-electron transfer (SET) processes. A key aspect of its chemistry is the facile loss of a hydride ion (H⁻) or a hydrogen atom from the 9-position upon photoexcitation, leading to the formation of the corresponding acridinium (B8443388) cation.

Excited-State Behavior and Hydride Release:

Upon absorption of light, this compound (abbreviated as PhAcrH) is promoted to an excited state. Studies have shown that the release of a hydride ion occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. nih.gov This process results in the oxidation of the dihydroacridine to the stable, aromatic 10-methyl-9-phenylacridinium ion (PhAcr⁺). nih.gov

Photocatalytic Oxygenation:

In the presence of a suitable photocatalyst, such as a manganese porphyrin, 10-methyl-9,10-dihydroacridine can undergo photocatalytic oxygenation to yield 10-methyl-(9,10H)-acridone. acs.org This reaction proceeds via a proposed mechanism involving the formation of a manganese(IV) superoxo complex. acs.org

| Solvent | Absorption Max (nm) | Emission Max (nm) | Lifetime (ps) |

|---|---|---|---|

| Protic Solvents | ~310 | - | 108 (heterolytic cleavage) |

| Aprotic Solvents | ~310 | - | Intersystem crossing observed |

Note: This table presents data for a closely related derivative, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, to highlight the influence of the solvent on its excited-state dynamics. The fast heterolytic cleavage in protic solvents is a key feature of the reactivity of this class of compounds. nih.gov

Scope and Research Imperatives for this compound

The unique properties of this compound have spurred a range of research initiatives aimed at harnessing its potential in various fields.

Organic Photoredox Catalysis:

One of the most promising areas of application for this compound and its derivatives is in organic photoredox catalysis. mdpi.com Their ability to act as potent photo-reducing agents upon visible light irradiation makes them valuable alternatives to traditional metal-based photocatalysts. The development of new synthetic methodologies that utilize these organic photocatalysts is a major focus of current research.

Development of Photohydrides:

There is a growing interest in the development of "organic photohydrides," molecules that can release a hydride ion upon photoexcitation. nih.gov this compound serves as a key model compound in this area. nih.gov The ability to photochemically generate a hydride source opens up new possibilities for reduction reactions powered by light.

Materials Science:

The dihydroacridine scaffold is also being explored for its potential in materials science. Derivatives of 9,9-dimethyl-9,10-dihydroacridine have been incorporated into donor-acceptor-donor type molecules that exhibit interesting redox and photophysical properties, making them potential candidates for use in organic electronics. mdpi.comrsc.org

Future research in this area will likely focus on:

The design and synthesis of new dihydroacridine derivatives with tailored redox and photophysical properties.

The elucidation of detailed reaction mechanisms involving these compounds to optimize their performance in catalytic applications.

The exploration of their utility in a broader range of organic transformations and materials science applications.

The continued investigation of this compound and its analogues promises to yield further insights into fundamental chemical principles and pave the way for the development of novel technologies.

Addressing Knowledge Gaps in Synthetic Methodologies and Mechanistic Understanding

Despite its utility, the synthesis and mechanistic behavior of this compound and its derivatives are subjects of continuous investigation to improve efficiency, yield, and fundamental comprehension.

Previously reported syntheses of related 9,9-disubstituted 9,10-dihydroacridines have been found to be complicated by competing side reactions. For instance, acid-catalyzed cyclization methods were discovered to be susceptible to an elimination side reaction, which in some cases led to the incorrect identification of the resulting products. nih.gov This has necessitated the development of improved synthetic procedures to ensure the reliable formation of the desired dihydroacridine structures. nih.gov Modern synthetic approaches often involve multi-step reactions, such as the chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes catalyzed by a Brønsted acid. researchgate.net

The mechanistic understanding of dihydroacridine derivatives is particularly advanced in the context of their photochemical behavior. Detailed spectroscopic studies have been conducted on related compounds like 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) and its hydroxylated analogue, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. acs.orgnih.govnih.govacs.org Time-resolved UV/vis absorption spectroscopy has revealed that upon photoexcitation, these molecules can undergo complex reaction pathways. nih.govacs.org

For example, the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine is highly dependent on the solvent. In protic solvents, it undergoes a rapid heterolytic cleavage of the C-O bond to generate the 10-methyl-9-phenylacridinium cation and a hydroxide (B78521) ion. acs.orgnih.gov In contrast, in aprotic solvents, intersystem crossing to the triplet state is the dominant process. acs.orgnih.gov Similarly, studies on 10-methyl-9-phenyl-9,10-dihydroacridine show that its excited-state hydride release occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism, rather than a concerted process. nih.govacs.org This detailed mechanistic insight is crucial for designing new photochemical systems and catalysts.

Table 1: Photochemical Reaction Parameters for Dihydroacridine Derivatives

| Compound | Solvent Condition | Excited-State Process | Key Intermediates/Products | Mechanism | Reference |

|---|---|---|---|---|---|

| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Protic Solvents | Fast Heterolytic C-O Bond Cleavage (τ = 108 ps) | 10-methyl-9-phenylacridinium (Acr⁺) and ⁻OH | Heterolysis | acs.orgnih.gov |

| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Aprotic Solvents | Intersystem Crossing | Triplet Excited State | S₁ → T₁ → S₀ decay | acs.orgnih.gov |

| 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) | Acetonitrile (B52724)/Water | Hydride Release | PhAcr⁺ and H₂ | Stepwise electron/hydrogen-atom transfer from triplet state | nih.govacs.org |

Exploring Emerging Applications Beyond Conventional Paradigms

The unique electrochemical and photochemical properties of the 9,10-dihydroacridine scaffold have positioned it as a key component in several cutting-edge applications, moving far beyond its traditional roles.

Photoredox Catalysis: Derivatives such as 9,10-dihydro-10-methylacridine serve as effective stoichiometric reductants in visible light photoredox catalysis. acs.orgprinceton.edu In these catalytic cycles, the dihydroacridine compound can donate an electron to a photoexcited catalyst, such as a ruthenium polypyridyl complex, initiating a single-electron-transfer (SET) process. acs.org This allows for mild and efficient chemical transformations, like the reductive dehalogenation of phenacyl bromides, where the dihydroacridine is oxidized to the corresponding acridinium ion. acs.orgprinceton.edu

Organic Electronics: The 9,10-dihydroacridine moiety is increasingly being incorporated into materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov Its derivatives, such as those linking 9,9-dimethyl-9,10-dihydroacridine to triphenylamine (B166846) or carbazole (B46965) cores, have been synthesized and utilized as high-performance hole-transporting materials. nih.gov These materials exhibit high thermal stability and contribute to excellent device efficiencies. nih.gov Furthermore, dihydroacridine units have been integrated into near-infrared (NIR) fluorescent radicals for OLEDs, demonstrating the versatility of this scaffold in tuning the optoelectronic properties of organic materials for applications in displays and optical communications. rsc.org

Photocatalytic Oxygenation and Photohydrides: Research has demonstrated that 10-methyl-9,10-dihydroacridine can undergo photocatalytic oxygenation by molecular oxygen when manganese porphyrins are used as photocatalysts, yielding 10-methyl-(9,10H)-acridone. acs.org This highlights its potential in oxidation catalysis. Moreover, the ability of compounds like 10-methyl-9-phenyl-9,10-dihydroacridine to release a hydride ion upon photoexcitation has led to their investigation as "organic photohydrides." nih.gov This functionality is inspired by the biological cofactor NADH and opens possibilities for using these organic molecules to power the reduction of substrates, such as the conversion of protons to hydrogen, using light energy.

Table 2: Emerging Applications of 9,10-Dihydroacridine Derivatives

| Application Area | Specific Derivative(s) | Function/Role | Key Finding/Performance Metric | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | 9,10-dihydro-10-methylacridine | Stoichiometric Reductant | Enables reductive dehalogenation under visible light with a Ru(bpy)₃²⁺ catalyst. | acs.orgprinceton.edu |

| Organic Light-Emitting Diodes (OLEDs) | 9,9-dimethyl-9,10-dihydroacridine derivatives | Hole-Transporting Material | Achieved high external quantum efficiencies (up to 21.59%) in phosphorescent OLEDs. | nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | TTM-3PDMAC (based on 9,9-dimethyl-10-phenyl-9,10-dihydroacridine) | Near-Infrared (NIR) Emitter | Achieved a maximum external quantum efficiency of 3.1% with an emission peak at 830 nm. | rsc.org |

| Photocatalytic Oxygenation | 10-methyl-9,10-dihydroacridine | Substrate for Oxidation | Photocatalytically oxidized to 10-methyl-(9,10H)-acridone by O₂ using manganese porphyrins. | acs.org |

| Organic Photohydrides | 10-methyl-9-phenyl-9,10-dihydroacridine | Photochemical Hydride Donor | Upon irradiation, oxidizes to the acridinium ion while reducing the solvent to produce hydrogen. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H17N |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

9-methyl-9-phenyl-10H-acridine |

InChI |

InChI=1S/C20H17N/c1-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14,21H,1H3 |

InChI Key |

QDAZMHZHCJUGLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Methyl 9 Phenyl 9,10 Dihydroacridine and Its Derivatives

Retrosynthetic Analysis and Established Synthetic Pathways

A common retrosynthetic approach to 9,10-dihydroacridines involves disconnecting the central heterocyclic ring to reveal more accessible precursors. For 9-Methyl-9-phenyl-9,10-dihydroacridine, the key steps involve the formation of the tricyclic core and the subsequent or concurrent introduction of the methyl and phenyl substituents at the C9 and N10 positions.

A primary synthetic route involves the reduction of the corresponding 10-methyl-9-phenylacridinium salt. This precursor can be synthesized and then reduced to the desired 9,10-dihydroacridine (B10567). A documented procedure involves suspending the 10-methyl-9-phenylacridinium ion (PhAcr+) in ethanol (B145695) and adding sodium borohydride (B1222165) (NaBH4) dropwise. The reaction mixture is then refluxed, and after workup and recrystallization, this compound (PhAcrH) is obtained as white crystals with a high yield of 85%. acs.org

Cyclization Reactions in the Formation of the Dihydroacridine Scaffold

The construction of the dihydroacridine scaffold is fundamentally reliant on cyclization reactions that form the central six-membered nitrogen-containing ring. Historically, acid-catalyzed cyclization has been employed. However, this method can be problematic, often leading to a competing elimination reaction, which results in incorrectly identified products. This is particularly prevalent when alkyl groups larger than a methyl group are present at the C9 position. nih.gov

More refined methods have been developed to circumvent these issues. One such approach is the Brønsted acid-catalyzed chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes. This reaction, carried out in isopropanol, yields 10-methyl-9,10-dihydroacridines. researchgate.net

Another innovative, modular one-pot synthesis of the 9,10-dihydroacridine framework involves a sequence of reactions between anilines and aryl alkynes. This process, facilitated by a combination of hexafluoroisopropanol (HFIP) and triflimide as a catalyst, proceeds through a selective ortho-C-alkenylation of a diarylamine intermediate, followed by an intramolecular hydroarylation to close the ring. This method is notable for being a transition-metal-free process. researchgate.netconsensus.appacs.org

| Method | Precursors | Catalyst/Reagent | Key Feature |

| Acid-Catalyzed Cyclization | Substituted diphenylamine (B1679370) derivatives | Strong acid (e.g., H₂SO₄) | Prone to elimination side reactions, especially with larger C9 substituents. nih.gov |

| Reductive Cyclization | 2-(Methylphenylamino)benzaldehydes | Brønsted acid (e.g., Trifluoroacetic acid) | Chemoselective reduction and cyclization to form the dihydroacridine core. researchgate.net |

| Ortho-Alkenylation/Hydroarylation | Diarylamines and Aryl Alkynes | Hexafluoroisopropanol (HFIP) and Triflimide | Modular, one-pot, transition-metal-free synthesis with broad substrate scope. researchgate.net |

Regioselective Functionalization Strategies at the 9-Position

Introducing substituents at the C9 position with high regioselectivity is crucial for synthesizing the target compound and its derivatives. One effective method for introducing an aryl group is through a zincate-mediated arylation of acridine (B1665455). This approach allows for the chemoselective arylation at the C9 position, yielding 9,10-dihydro-9-phenylacridine in high yield (95%) under microwave irradiation. This is a significant improvement over previous transition-metal-catalyzed methods that required much longer reaction times. acs.org The resulting 9-phenyl-9,10-dihydroacridine (B82132) can then be N-methylated to produce the final product.

For the synthesis of 9,9-disubstituted 9,10-dihydroacridines, a common strategy involves the reaction of an N-substituted anthranilate, such as methyl N-phenylanthranilate, with an excess of an organometallic reagent like a Grignard reagent. For example, reacting methyl N-phenylanthranilate with ethylmagnesium bromide leads to the formation of 9,9-diethyl-9,10-dihydroacridine. nih.gov A similar approach using a combination of methylmagnesium bromide and phenylmagnesium bromide could theoretically be adapted for the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 9,10-dihydroacridines has benefited significantly from these advancements.

Transition Metal-Catalyzed Transformations for Dihydroacridine Annulation

Transition metal catalysis offers powerful tools for constructing complex organic molecules. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, has been successfully employed for the synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties linked to a pyridazine (B1198779) core. In this synthesis, a brominated pyridazine is coupled with 9,9-dimethyl-9,10-dihydroacridine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) and a suitable ligand such as X-Phos. nih.gov This demonstrates the utility of palladium catalysis in forming C-N bonds to functionalize the dihydroacridine scaffold at the N10 position. While this example focuses on N10 functionalization, similar C-N and C-C bond-forming reactions are fundamental to building the diarylamine precursors required for subsequent cyclization.

Ruthenium-catalyzed C-H activation and cyclization represent another frontier, although direct application to dihydroacridine synthesis from simple precursors is still an emerging area. Such methods have been shown to be effective for creating other polycyclic scaffolds like diarylbenzofurans from m-hydroxybenzoic acids and alkynes, suggesting potential future applications for dihydroacridine synthesis. rsc.org

Organocatalytic Methods for Enhanced Efficiency and Selectivity

Organocatalysis, which uses small organic molecules as catalysts, provides a valuable alternative to metal-based catalysis, often with benefits in terms of cost and toxicity. As mentioned earlier, trifluoroacetic acid has been identified as an effective organocatalyst for the reductive cyclization of 2-(arylthio)benzaldehydes to form thioxanthenes, a related heterocyclic system. researchgate.net This highlights the potential of Brønsted acids to catalyze the key ring-forming step in the synthesis of dihydroacridine-type structures.

Furthermore, organocatalysis has been used in the functionalization of the pre-formed dihydroacridine ring system. For instance, a facile electrooxidative asymmetric dehydrogenative coupling reaction of 9,10-dihydroacridines with aldehydes can be achieved, demonstrating a method for creating new C-C bonds at a position adjacent to the nitrogen atom. researchgate.net

| Catalytic System | Reaction Type | Catalyst/Reagent | Substrates | Product Type |

| Palladium Catalysis | Buchwald-Hartwig Coupling | Pd₂(dba)₃ / X-Phos | Brominated pyridazine and 9,9-dimethyl-9,10-dihydroacridine | N-functionalized dihydroacridine derivative. nih.gov |

| Brønsted Acid Catalysis | Reductive Cyclization | Trifluoroacetic Acid | 2-(Methylphenylamino)benzaldehydes | 10-Methyl-9,10-dihydroacridines. researchgate.net |

| Dual Organo/Electro-catalysis | Asymmetric Dehydrogenative Coupling | Organic catalyst / Electrooxidation | 9,10-Dihydroacridines and Aldehydes | α-Alkylated acridine derivatives. researchgate.net |

Photocatalytic Synthesis of 9,10-Dihydroacridine Systems

Photocatalysis, utilizing visible light to drive chemical reactions, is a rapidly growing field aligned with the principles of green chemistry. While the direct photocatalytic synthesis of the 9,10-dihydroacridine scaffold is not yet widely established, related photochemical reactions are well-documented. For example, 9,10-dihydroacridines can be readily oxidized to the corresponding acridones through a photo-oxidation procedure using visible light, molecular oxygen, and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. researchgate.net

The compound this compound itself has been the subject of photochemical studies. Research into its excited-state behavior has shown that upon excitation, it can undergo a hydride release to form the corresponding acridinium (B8443388) ion. acs.org This reactivity is central to its application as a photohydride, a molecule that can donate a hydride ion upon light absorption. This property is also being explored in the context of developing organic photocatalysts for reactions like atom transfer radical polymerization (ATRP). acs.org These studies, while focused on the reactivity of the molecule, provide crucial insights that can inform future photocatalytic synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is a critical aspect of modern pharmaceutical and materials science. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com

Solvent-Free and Aqueous Medium Reaction Conditions

Traditional organic syntheses of acridine derivatives often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction media represents a significant step in making these processes more environmentally benign.

Solvent-Free Reactions: A notable advancement in the synthesis of related dihydroacridine compounds involves solvent-free reactions. For instance, the synthesis of 9-phosphoryl-9,10-dihydroacridines has been achieved by stirring acridine with the corresponding phosphonate (B1237965) at 75°C–80°C without any solvent. nih.gov This method, which proceeds via a nucleophilic aromatic substitution of hydrogen (SNH), offers high yields (85%–95%) and eliminates the need for solvent purchase, purification, and disposal. nih.gov This approach could potentially be adapted for the synthesis of 9-alkyl or 9-aryl dihydroacridines by using appropriate nucleophiles under similar solventless conditions.

Aqueous Medium Reactions: The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. While challenging for many organic reactions due to the low solubility of nonpolar substrates, methodologies are being developed to facilitate reactions in water. For example, iodine-catalyzed oxidative annulation reactions to form polycyclic heteroaromatics have been successfully performed in water, using hydrogen peroxide as a green oxidant. rsc.org This strategy highlights the potential for developing aqueous routes to dihydroacridines, possibly through the use of phase-transfer catalysts or surfactants to overcome solubility issues.

The benefits of these approaches are summarized in the table below.

| Approach | Advantages | Challenges |

| Solvent-Free | Reduced waste, lower cost, simplified workup, enhanced safety. nih.gov | Requires thermally stable reactants, potential for high viscosity, limited applicability for some reaction types. |

| Aqueous Medium | Environmentally benign, non-toxic, non-flammable, low cost. rsc.org | Poor solubility of organic substrates, potential for competing hydrolysis reactions, energy-intensive product isolation. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org

Classic methods for synthesizing the acridine core, such as the Bernthsen synthesis, which condenses a diphenylamine with a carboxylic acid using a stoichiometric amount of zinc chloride, often suffer from poor atom economy. pharmaguideline.commdpi.com The zinc chloride is converted into a waste product, and the reaction generates water as a byproduct, none of which are incorporated into the final acridine structure.

To improve atom economy, modern synthetic strategies focus on catalytic and addition-type reactions. For instance, a hypothetical synthesis of this compound could proceed via a route that maximizes the incorporation of atoms.

Example Atom Economy Calculation (Hypothetical Addition Reaction):

Consider a hypothetical addition of a phenyl Grignard reagent to 9-methylacridinium iodide.

Reactants: 9-Methylacridinium iodide (C₁₄H₁₂NI, MW: 321.16) + Phenylmagnesium bromide (C₆H₅MgBr, MW: 181.31) → (Intermediate)

Workup: H₂O

Product: this compound (C₂₀H₁₇N, MW: 271.36)

Byproducts: MgBrI, H₂O

The theoretical % atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case: % Atom Economy = (271.36 / (321.16 + 181.31)) x 100 = 54.0%

This calculation highlights that even in seemingly direct routes, the use of stoichiometric reagents (Grignard) and the generation of inorganic salts as byproducts significantly lower the atom economy. Strategies to minimize waste include:

Catalytic Routes: Replacing stoichiometric reagents with catalytic amounts of a promoter reduces waste significantly.

Process Optimization: Improving reaction yields and minimizing side reactions ensures that more starting materials are converted into the desired product.

Recycling: Recovering and reusing catalysts and solvents where possible further minimizes the environmental footprint.

Stereoselective Synthesis of Chiral Analogues of this compound

When the substituents at the C9 position of a 9,10-dihydroacridine are different and the molecule lacks a plane of symmetry, the C9 carbon becomes a stereocenter. The synthesis of single enantiomers of such chiral analogues is of great interest, particularly for applications in medicinal chemistry and materials science. This requires stereoselective synthetic methods.

Asymmetric Induction in Dihydroacridine Formation

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the context of dihydroacridine synthesis, this can be achieved by introducing chirality into the cyclization step or during the addition of a substituent to the C9 position.

While specific examples for this compound are not prevalent in the literature, the principles can be illustrated through analogous systems like 9,10-dihydrophenanthrenes. Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been used to create chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantiomeric excess (up to 94% ee). nih.gov This type of transition-metal-catalyzed asymmetric cyclization represents a powerful strategy for controlling stereochemistry in tricyclic systems and could be conceptually applied to nitrogen-containing analogues.

Diastereoselective and Enantioselective Approaches

Diastereoselective Synthesis: This approach is employed when the starting material already contains a stereocenter. The existing chirality directs the formation of a new stereocenter, leading to a preference for one diastereomer over another. For example, if a chiral auxiliary were attached to the diphenylamine precursor, the subsequent cyclization to form the dihydroacridine ring could proceed diastereoselectively.

Enantioselective Synthesis: This is the more common challenge, where a chiral product is formed from an achiral starting material. This requires the use of a chiral catalyst or reagent.

Chiral Catalysis: A chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment around the reactants. This forces the reaction to proceed through diastereomeric transition states of different energies, leading to one enantiomer being formed preferentially. For instance, a one-step synthesis of chiral 9,10-dihydrophenanthrenes has been achieved via a Pd-catalyzed enantioselective cascade C-H diarylation using a chiral mono-protected amino thioether (MPAThio) ligand. nih.govresearchgate.net This advanced methodology activates multiple C-H bonds to form two chiral centers in a single pot with high enantioselectivity. nih.gov

Organocatalysis: Chiral organic molecules can also be used to catalyze enantioselective reactions. For example, organocatalytic atroposelective N-acylation has been used to synthesize N-N axially chiral compounds, demonstrating the power of organocatalysis in creating complex chiral molecules. rsc.org

The table below summarizes these stereoselective strategies.

| Approach | Method | Key Feature |

| Diastereoselective | Use of a chiral auxiliary | An existing stereocenter in the substrate directs the formation of a new one. |

| Enantioselective | Chiral metal catalysis | A chiral ligand on a metal center creates a chiral pocket, favoring one reaction pathway. nih.govresearchgate.net |

| Enantioselective | Chiral organocatalysis | A small, chiral organic molecule catalyzes the reaction enantioselectively. rsc.org |

Optimization of Reaction Parameters and Scale-Up Considerations

Moving a synthetic procedure from a laboratory setting to a larger, pilot-plant or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.

Optimization of Reaction Parameters: The synthesis of 9,9-disubstituted 9,10-dihydroacridines has been shown to be sensitive to reaction conditions. For instance, acid-catalyzed cyclization methods can be plagued by competing elimination side reactions, leading to impurities that are difficult to separate from the desired product. nih.gov Key parameters that require optimization include:

Temperature: In the Bernthsen synthesis of 9-ethylacridine, microwave heating at 260°C was employed, indicating the need for high temperatures to drive the reaction. nih.gov Precise temperature control is crucial to minimize side-product formation.

Catalyst/Reagent Loading: The molar ratio of reactants and catalysts must be optimized. In Grignard additions to form 9,9-disubstituted dihydroacridines, a significant excess (e.g., 4 equivalents) of the Grignard reagent was used to ensure complete conversion. nih.gov On a large scale, minimizing this excess is economically and environmentally important.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize yield and prevent product degradation.

Solvent Choice: The choice of solvent can affect reaction rates, yields, and the ease of product isolation.

Scale-Up Considerations: Scaling up a reaction introduces new challenges that are not always apparent at the bench scale.

Heat Transfer: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat management critical. Exothermic reactions that are easily controlled in a small flask can become dangerous on a large scale if cooling is not adequate.

Mass Transfer: Efficient mixing is harder to achieve in large reactors, which can lead to localized "hot spots" or concentration gradients, resulting in lower yields and more side products.

Continuous Flow Processing: To overcome some of the challenges of batch processing, continuous flow reactors, including those assisted by microwave heating, are being explored. nih.gov These systems allow for better control over reaction parameters, improved safety, and easier "scaling out" (running the process for longer) rather than "scaling up" (using larger reactors). nih.gov

Downstream Processing: Isolation and purification of the final product can be a major bottleneck in scale-up. The development of robust crystallization or chromatographic methods that are amenable to large quantities is essential.

A systematic approach, often involving high-throughput screening and design of experiments (DoE), can be used to efficiently optimize these parameters for a safe and economical large-scale synthesis of this compound. nih.gov

Kinetic Control vs. Thermodynamic Control in Dihydroacridine Synthesis

The synthesis of 9,9-disubstituted 9,10-dihydroacridines frequently involves an acid-catalyzed cyclization step. A significant challenge in this process is the competition between the desired intramolecular cyclization and a competing elimination reaction. nih.govnih.gov This competition is a classic example of kinetic versus thermodynamic control, where reaction conditions can be manipulated to favor one product over the other.

The kinetically favored product is the one that is formed faster, typically having a lower activation energy, while the thermodynamically favored product is the more stable of the two. acs.orgnih.gov In the context of dihydroacridine synthesis, the desired cyclized product is often the thermodynamically more stable product, while the elimination product can be the kinetic product under certain conditions.

Detailed Research Findings:

A notable issue in previously reported syntheses of 9,9-disubstituted 9,10-dihydroacridines was the misidentification of elimination products as the desired cyclized dihydroacridine isomers. nih.govnih.gov This arose from a competing elimination reaction that occurs during the acid-catalyzed cyclization step. nih.govnih.gov

The Competing Reaction: The acid-catalyzed cyclization of the intermediate tertiary alcohol can lead to either the formation of the six-membered dihydroacridine ring or the elimination of a water molecule to form an unsaturated product. nih.govnih.gov

Influence of Reaction Conditions:

Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product. acs.orgaiche.org In the synthesis of dihydroacridines, carefully controlling the temperature during the cyclization step is crucial to minimize the formation of the undesired elimination byproduct.

Catalyst: The choice and concentration of the acid catalyst can significantly influence the reaction pathway. Stronger acids or higher concentrations might promote the elimination reaction. vapourtec.com

Reaction Time: Shorter reaction times may favor the kinetic product, whereas longer reaction times can allow the reaction to reach thermodynamic equilibrium. acs.org

An improved synthetic procedure for 9,9-diethyl-9,10-dihydroacridine, a close analog of the target compound, highlights the importance of controlling these factors. The traditional method, relying on a straightforward acid-catalyzed cyclization, was plagued by the formation of elimination products. nih.govnih.gov By modifying the reaction conditions, including the method of generating the intermediate and the cyclization protocol, the formation of the desired dihydroacridine can be favored.

One successful strategy to circumvent the problematic acid-catalyzed cyclization for N-substituted dihydroacridines involves the synthesis of the corresponding 9-substituted acridinium salt, followed by the addition of a second nucleophile (e.g., a Grignard reagent). nih.gov This two-step approach avoids the conditions that lead to the competing elimination reaction.

| Factor | Effect on Product Distribution | Rationale |

|---|---|---|

| Temperature | Lower temperatures may favor the kinetic (elimination) product, while higher temperatures can favor the thermodynamic (cyclization) product. | Higher temperatures provide sufficient energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and form the more stable product. acs.orgaiche.org |

| Acid Catalyst | The strength and concentration of the acid can influence the rate of both elimination and cyclization. | Stronger acids can accelerate the dehydration step, potentially leading to more elimination. vapourtec.com |

| Reaction Time | Prolonged reaction times can allow for the conversion of the kinetic product to the more stable thermodynamic product. | If the reactions are reversible under the given conditions, equilibrium will be established over time. acs.org |

| Substituents | The nature of the substituents at the 9-position can influence the stability of the carbocation intermediate and the transition states for both pathways. | Bulky substituents may sterically hinder cyclization, potentially favoring elimination. |

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification, offering several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. frontiersin.org The synthesis of this compound and its derivatives can benefit significantly from these advanced methodologies.

The synthesis of the dihydroacridine core often involves Grignard reactions, which are notoriously exothermic and can be challenging to scale up in batch reactors. Continuous flow systems offer superior heat and mass transfer, allowing for better temperature control and improved safety. researchgate.net

Detailed Research Findings:

While specific literature on the continuous flow synthesis of this compound is limited, the principles and advantages demonstrated for other heterocyclic and Grignard reactions are directly applicable.

Enhanced Safety and Control: Continuous flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with exothermic Grignard additions. researchgate.net The excellent heat transfer capabilities of microreactors prevent the formation of hot spots, which can lead to side reactions and reduced yields. researchgate.net

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry in a continuous flow setup can significantly improve the yield and selectivity of the desired product. For instance, in the synthesis of N-heterocycles, flow conditions can be optimized to maximize conversion and selectivity towards the target molecule. frontiersin.org

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in batch production. Instead of using larger reactors, the production can be increased by running the system for a longer duration or by using multiple reactors in parallel (scaling-out).

Automation and High-Throughput Screening: Continuous flow systems are well-suited for automation and integration with online analytical techniques (Process Analytical Technology - PAT). This allows for rapid screening of reaction conditions to find the optimal parameters for yield and purity. youtube.comewadirect.com High-throughput screening can accelerate the discovery and development of new synthetic routes for dihydroacridine derivatives. nih.govnih.gov

A case study on the continuous flow synthesis of other N-heterocycles demonstrated the ability to perform multi-step syntheses in a single, continuous operation, including steps like Grignard reactions. researchgate.net This approach, often referred to as "telescoping," avoids the isolation and purification of intermediates, leading to a more efficient and sustainable process.

| Advantage | Description | Relevance to Dihydroacridine Synthesis |

|---|---|---|

| Improved Safety | Small reaction volumes and superior heat exchange minimize risks associated with exothermic reactions and hazardous reagents. | Crucial for handling exothermic Grignard additions and potentially unstable intermediates. researchgate.net |

| Enhanced Control | Precise control over temperature, pressure, residence time, and stoichiometry. | Allows for fine-tuning of reaction conditions to favor cyclization over elimination and maximize yield. |

| Increased Efficiency | Higher yields, reduced reaction times, and potential for multi-step "telescoped" syntheses. researchgate.net | Streamlines the synthesis process, reducing waste and operational costs. |

| Facilitated Scale-Up | Production can be increased by extending run time or numbering-up reactors. | Offers a more predictable and linear scale-up compared to batch processes. |

| Automation | Amenable to automation and integration with real-time monitoring (PAT). | Enables high-throughput optimization of reaction conditions for novel dihydroacridine derivatives. youtube.comewadirect.com |

Mechanistic Elucidation of Chemical Transformations Involving 9 Methyl 9 Phenyl 9,10 Dihydroacridine

Redox Chemistry and Electron Transfer Processes

The redox behavior of 9-Methyl-9-phenyl-9,10-dihydroacridine is central to its chemical reactivity, enabling its participation in a variety of electron transfer processes. As an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), its chemistry is characterized by the transfer of electrons and protons, often in a concerted or stepwise fashion. The stability of the species formed upon oxidation and reduction dictates its utility in both chemical and electrochemical systems.

The oxidation of this compound proceeds via the loss of an electron to form a radical cation. This process has been studied through electrochemical methods, such as cyclic voltammetry, and in the context of photocatalytic reactions. The electrochemical oxidation of donor-acceptor-donor compounds containing the closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit shows that both donor groups are oxidized at the same potential. rsc.org This suggests that the dihydroacridine moiety is the primary site of electron loss. The reaction starts with the formation of a radical cation on the dihydroacridine unit, which can exist in several resonant forms. rsc.org

The stability and subsequent reactions of the radical cation are critical. Studies on 9-substituted 10-methyl-9,10-dihydroacridines show that the fate of the radical cation involves the cleavage of either a carbon-hydrogen or a carbon-carbon bond. The specific pathway depends on the nature of the substituent at the 9-position.

In donor-acceptor-donor systems, the initial radical cation can recombine to form a spinless dication, characterized by a quinone-type structure. rsc.org Alternatively, depending on the molecular structure and reaction conditions, the radical cation can lead to dimerization or oligomerization processes. rsc.org The ionization potential for compounds containing the 9,9-dimethyl-9,10-dihydroacridine moiety has been determined by cyclic voltammetry to be in the range of 5.38 to 5.42 eV. mdpi.com

The reduction of the this compound system typically involves its oxidized counterpart, the 10-methyl-9-phenylacridinium cation (AcrPh⁺). Electrochemical studies using cyclic voltammetry have elucidated a stepwise reduction mechanism. The first step is the formation of the neutral 10-methyl-9-phenylacridanyl radical (AcrPh•). researchgate.net This radical intermediate is notably stable and, unlike many other acridanyl radicals, shows no tendency to dimerize. researchgate.net

In aprotic media, this stable radical can undergo a further, reversible one-electron reduction to generate the 10-methyl-9-phenylacridan anion (AcrPh⁻). researchgate.net This anionic species is a strong base and is readily protonated, even in nominally aprotic environments, to regenerate the neutral this compound. researchgate.net The clean electrochemical interconversion between the oxidized acridinium (B8443388) cation and the reduced dihydroacridine highlights the stability of the radical and anionic intermediates. researchgate.net This two-step reduction pathway is summarized below:

AcrPh⁺ + e⁻ ⇌ AcrPh• (Formation of the neutral radical)

AcrPh• + e⁻ ⇌ AcrPh⁻ (Formation of the anion in aprotic media)

AcrPh⁻ + H⁺ → AcrPhH (Protonation to form the dihydroacridine)

Functioning as an NADH analogue, this compound is an effective electron and hydride donor, enabling it to act as a mediator in various chemical transformations. Its ability to transfer a hydride ion (a proton and two electrons) is fundamental to this role. This can occur through a concerted, single-step process or via sequential transfer of an electron and a hydrogen atom.

In photocatalytic systems, it can serve as a sacrificial electron donor to regenerate a photocatalyst. For instance, in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine using manganese porphyrins, the dihydroacridine acts as the reductant in a cycle driven by visible light. researchgate.net

The compound's role as a mediator is also evident in its ability to facilitate the reduction of substrates upon photoexcitation. Studies have shown that when irradiated, it can reduce the surrounding solvent. This process involves the excited state of the molecule donating an electron, initiating a reduction cascade, which underscores its potential in photochemical energy conversion systems. researchgate.net

Photophysical and Photochemical Mechanisms

The interaction of this compound with light induces the formation of electronically excited states with distinct reactivity compared to the ground state. These photochemical and photophysical processes are central to its application in areas such as photocatalysis and photoinduced energy and electron transfer schemes.

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S₁). The subsequent decay of this state can follow several pathways, which are highly dependent on the solvent environment.

In aprotic solvents, where proton transfer is disfavored, the molecule primarily decays through non-radiative pathways. Experimental studies on the related compound 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine show that in these environments, the dominant decay channel is intersystem crossing (ISC) from the initially populated singlet state to the triplet state (T₁), followed by decay back to the ground state (S₀). bgsu.edu

In protic solvents, such as an acetonitrile (B52724)/water mixture, the excited state exhibits different reactivity. Time-resolved UV/vis absorption spectroscopy reveals that hydride release occurs from the triplet excited state. The decay sequence involves the population of the T₁ state, which has been identified by a transient absorption maximum around 550 nm. This triplet state then initiates a stepwise electron/hydrogen-atom transfer mechanism.

The key photophysical and photochemical parameters for 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) and its hydroxy derivative are summarized in the table below.

| Compound | Process | Solvent | Parameter/Observation | Value |

|---|---|---|---|---|

| 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Heterolytic C-O Bond Cleavage | Protic | Lifetime (τ) | 108 ps |

| 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Decay Pathway | Aprotic | Mechanism | Intersystem Crossing |

| 10-Methyl-9-phenyl-9,10-dihydroacridine | Excited State | Acetonitrile/Water | Transient Absorption λmax (T₁) | ~550 nm |

| 10-Methyl-9-phenyl-9,10-dihydroacridine | Hydride Release | Acetonitrile/Water | Originating State | Triplet State (T₁) |

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound. utexas.edu PET involves the transfer of an electron from the electronically excited molecule (the donor) to an acceptor molecule, resulting in charge separation. utexas.edu

Upon excitation, this compound becomes a much stronger reducing agent than it is in its ground state. This enhancement in reducing power allows it to donate an electron to a suitable acceptor, which can be a solvent molecule or another substrate. This PET process is the initial step in its photo-oxidation, leading to the formation of the 10-methyl-9-phenylacridinium radical cation and a reduced acceptor.

Photoisomerization and Photorearrangement Reactions of Dihydroacridine Systems

The photochemical behavior of 9,10-dihydroacridine (B10567) systems, including this compound, is characterized by a series of complex reactions driven by the absorption of light. While specific photoisomerization reactions of the this compound core are not extensively documented in the literature, photorearrangement processes, particularly those involving the cleavage of bonds and subsequent structural changes, have been a subject of investigation.

A key photoreaction of 10-methyl-9-phenyl-9,10-dihydroacridine (a closely related analogue) is its oxidation to the corresponding 10-methyl-9-phenylacridinium ion upon UV irradiation. This transformation is not a simple isomerization but a significant rearrangement of the electronic structure, leading to aromatization of the central ring. The mechanism of this process is believed to proceed through the excited triplet state of the molecule. Upon excitation, the molecule can undergo a stepwise electron/hydrogen-atom transfer, resulting in the release of a hydride ion. This excited-state hydride release is a fundamental photorearrangement process in this class of compounds.

Furthermore, dihydroacridine derivatives can participate in photo-induced coupling reactions. For instance, 10-methyl-9,10-dihydroacridine has been shown to react with 9-fluorenylidenemalononitrile in deaerated acetonitrile under irradiation to form a new coupling product, 9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene. nih.gov This reaction represents a significant photorearrangement where a new carbon-carbon bond is formed, altering the substitution pattern at the 9-position of the dihydroacridine ring.

Energy Transfer Processes Involving this compound

Energy transfer processes are fundamental to understanding the photochemical reactivity of this compound. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several competing processes, including fluorescence, internal conversion, or intersystem crossing (ISC) to a triplet state (T1).

For 10-methyl-9-phenyl-9,10-dihydroacridine, intersystem crossing to the triplet state is a crucial energy transfer pathway that precedes photorearrangement reactions. The lifetime of the triplet excited state has been a subject of study, and it is from this T1 state that the aforementioned hydride release is thought to occur. The relatively efficient intersystem crossing in these molecules, despite the absence of heavy atoms, has been attributed to transitions between states with different electronic configurations, a phenomenon explained by El-Sayed's rule.

The energy of the triplet state is a critical parameter in determining the feasibility of subsequent chemical reactions. Time-dependent density functional theory (TD-DFT) calculations have been employed to estimate the energy of the T1 state of 10-methyl-9-phenyl-9,10-dihydroacridine, providing theoretical support for its role as an intermediate in the photochemical pathway.

Proton Transfer Dynamics and Acid-Base Equilibria

Proton transfer is a fundamental process that can significantly influence the reactivity and properties of 9,10-dihydroacridine derivatives.

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, leading to structural isomers that are in equilibrium. In the context of 9,10-dihydroacridines, while the core structure of this compound itself is not prone to simple prototropic tautomerism due to the lack of an acidic proton on a heteroatom directly involved in a tautomeric equilibrium, the introduction of suitable substituents can lead to such phenomena.

For example, in acridin-9-amines, which are structurally related to the oxidized form of dihydroacridines, a well-documented amino-imino tautomerism exists. univer.kharkov.uanih.gov This equilibrium involves the migration of a proton between the exocyclic and endocyclic nitrogen atoms. The position of this equilibrium is sensitive to the electronic nature of the substituents and the polarity of the solvent. univer.kharkov.uanih.gov While this specific tautomerism is not directly applicable to the saturated 9,10-dihydroacridine ring system, it highlights the potential for prototropic equilibria in the broader acridine (B1665455) family. For 9,10-dihydroacridines themselves, the possibility of tautomerism would arise if substituents with acidic protons are present at appropriate positions on the aromatic rings or at the 9-position.

Intermolecular proton transfer involves the transfer of a proton between the dihydroacridine derivative and another molecule, such as a solvent molecule or a dissolved acid or base. The kinetics and mechanism of these processes are crucial for understanding the acid-base chemistry of these compounds.

While specific studies on the intermolecular proton transfer kinetics of this compound are scarce, general principles of proton transfer reactions can be applied. The rate of proton transfer is influenced by the acidity (pKa) of the proton donor and the basicity of the proton acceptor, as well as the nature of the solvent. In some cases, proton transfer can be a very fast process, occurring on the timescale of molecular vibrations.

For related systems, it has been shown that proton transfer can be a key step in a reaction sequence. For example, in the excited state, deprotonation and reprotonation steps can be involved in what appears to be an intramolecular proton transfer but is in fact a two-step pseudo-intramolecular process mediated by the solvent. rsc.org

Reaction Kinetics and Transition State Analysis

The quantitative study of reaction rates and the characterization of transition states provide deep insights into the mechanisms of chemical transformations.

The determination of rate constants for various transformations of this compound and its analogues has been achieved through various experimental techniques, particularly time-resolved spectroscopy for photochemical processes.

For the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, the lifetime of the triplet excited state (τ), which is the precursor to the reaction, has been measured. This lifetime represents the inverse of the rate constant for the decay of the triplet state. Furthermore, a kinetic isotope effect (kH/kD) has been observed for the hydrogen-atom transfer step, providing evidence for the involvement of this step in the rate-determining part of the reaction.

The following table summarizes some of the kinetic data available for transformations involving 10-methyl-9-phenyl-9,10-dihydroacridine:

| Transformation | Species | Solvent/Conditions | Rate Constant/Parameter | Value |

| Intersystem Crossing | 10-methyl-9-phenyl-9,10-dihydroacridine | Aprotic Solvents | Lifetime (τ) | 1.6 ns |

| Hydrogen-Atom Transfer from Radical Cation | 10-methyl-9-phenyl-9,10-dihydroacridine | Acetonitrile/Water | Kinetic Isotope Effect (kH/kD) | ~3 |

Table of Chemical Compounds

| Compound Name |

| This compound |

| 10-methyl-9-phenylacridinium |

| 9-fluorenylidenemalononitrile |

| 9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene |

| Acridin-9-amines |

| 10-methyl-9-phenyl-9,10-dihydroacridine |

##

This article explores the mechanistic details of chemical transformations involving the heterocyclic compound this compound. The focus will be on its photochemical reactions, proton transfer dynamics, and reaction kinetics, providing a comprehensive overview of its chemical behavior.

Photoisomerization and Photorearrangement Reactions of Dihydroacridine Systems

The interaction of light with 9,10-dihydroacridine systems, including this compound, initiates a cascade of complex chemical reactions. While direct photoisomerization of the core this compound structure is not extensively detailed in scientific literature, photorearrangement processes, which involve the breaking and forming of bonds leading to new molecular architectures, have been a significant area of research.

A notable photoreaction of the closely related compound, 10-methyl-9-phenyl-9,10-dihydroacridine, is its light-induced oxidation to the 10-methyl-9-phenylacridinium ion. This transformation represents a significant electronic and structural rearrangement, resulting in the aromatization of the central ring. The underlying mechanism is understood to proceed via the triplet excited state of the molecule. Following photoexcitation, the molecule can undergo a stepwise electron and hydrogen-atom transfer, culminating in the release of a hydride ion. This excited-state hydride release is a characteristic photorearrangement for this class of compounds.

In addition to intramolecular rearrangements, dihydroacridine derivatives are also known to participate in intermolecular photo-induced coupling reactions. For example, under irradiation, 10-methyl-9,10-dihydroacridine reacts with 9-fluorenylidenemalononitrile in a deaerated acetonitrile solution to yield a novel coupling product, 9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene. nih.gov This reaction exemplifies a significant photorearrangement involving the formation of a new carbon-carbon bond and a change in the substitution at the 9-position of the dihydroacridine moiety.

Energy Transfer Processes Involving this compound

Energy transfer processes are pivotal in dictating the photochemical fate of this compound. Upon absorbing a photon, the molecule is elevated to an excited singlet state (S1). From this transient state, it can relax through several pathways, including fluorescence, non-radiative internal conversion, or by undergoing intersystem crossing (ISC) to a longer-lived triplet state (T1).

For 10-methyl-9-phenyl-9,10-dihydroacridine, intersystem crossing to the triplet state is a critical energy transfer step that enables subsequent photorearrangement reactions. The triplet state is believed to be the precursor to the previously mentioned hydride release. The efficiency of intersystem crossing in these molecules, even in the absence of heavy atoms which typically facilitate this process, has been explained by El-Sayed's rule, which considers transitions between states of different electronic configurations.

The energy of the triplet state is a determining factor for the feasibility of the ensuing chemical transformations. Theoretical calculations using time-dependent density functional theory (TD-DFT) have been instrumental in estimating the energy of the T1 state of 10-methyl-9-phenyl-9,10-dihydroacridine, corroborating its role as a key intermediate in the photochemical reaction pathway.

Proton Transfer Dynamics and Acid-Base Equilibria

Proton transfer is a fundamental chemical process that can profoundly impact the reactivity and properties of 9,10-dihydroacridine derivatives.

Prototropic Tautomerism in 9,10-Dihydroacridines

Prototropic tautomerism is a form of structural isomerism that involves the migration of a proton between different sites within a molecule, resulting in a dynamic equilibrium between the tautomers. The core structure of this compound, lacking an acidic proton on a heteroatom that can readily participate in such an equilibrium, is not inherently prone to simple prototropic tautomerism. However, the introduction of appropriate functional groups could potentially introduce this phenomenon.

For instance, in the structurally related acridin-9-amines, which are derivatives of the oxidized form of dihydroacridines, a well-established amino-imino tautomerism is observed. univer.kharkov.uanih.gov This equilibrium involves the transfer of a proton between the nitrogen atom of the amino group and the nitrogen atom within the acridine ring. The position of this equilibrium is influenced by factors such as the electronic properties of substituents and the polarity of the solvent. univer.kharkov.uanih.gov Although not directly applicable to the saturated 9,10-dihydroacridine ring, this example illustrates the potential for prototropic equilibria within the broader acridine chemical family.

Intermolecular Proton Transfer Mechanisms

Intermolecular proton transfer describes the transfer of a proton between a dihydroacridine derivative and another molecule, such as a solvent molecule or a dissolved acid or base. The rates and mechanisms of these processes are central to understanding the acid-base chemistry of these compounds.

While specific kinetic studies on the intermolecular proton transfer of this compound are not abundant, the general principles of proton transfer reactions are applicable. The rate of such a reaction is governed by the relative acidities (pKa) of the proton donor and acceptor, as well as the properties of the solvent. In certain scenarios, proton transfer can be an extremely rapid process.

In related systems, it has been demonstrated that proton transfer can be a crucial step in a reaction sequence. For example, in the excited state, what may appear as an intramolecular proton transfer can, in fact, be a two-step "pseudo-intramolecular" process, where the proton is first transferred to the solvent and then to another site on the molecule. rsc.org

Reaction Kinetics and Transition State Analysis

The quantitative measurement of reaction rates and the characterization of the high-energy transition states provide profound insights into the underlying mechanisms of chemical transformations.

Determination of Rate Constants for Transformations of this compound

The rate constants for various chemical transformations of this compound and its analogues have been determined using a variety of experimental methods, with time-resolved spectroscopy being particularly valuable for studying rapid photochemical processes.

In the context of the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, the lifetime of the triplet excited state (τ), which precedes the reaction, has been experimentally determined. The inverse of this lifetime corresponds to the rate constant for the decay of the triplet state. Additionally, a kinetic isotope effect (kH/kD) has been measured for the hydrogen-atom transfer step, providing strong evidence for the involvement of this step in the rate-determining phase of the reaction.

The following interactive table presents a summary of some of the available kinetic data for transformations involving 10-methyl-9-phenyl-9,10-dihydroacridine.

| Transformation | Species | Solvent/Conditions | Rate Constant/Parameter | Value |

| Intersystem Crossing | 10-methyl-9-phenyl-9,10-dihydroacridine | Aprotic Solvents | Lifetime (τ) | 1.6 ns |

| Hydrogen-Atom Transfer from Radical Cation | 10-methyl-9-phenyl-9,10-dihydroacridine | Acetonitrile/Water | Kinetic Isotope Effect (kH/kD) | ~3 |

Activation Energy Profiles and Reaction Coordinate Analysis

The elucidation of reaction mechanisms involving this compound and its derivatives often involves a detailed analysis of the energy landscape of the transformation. While specific activation energy profiles for this exact compound are not extensively detailed in the provided research, analogous systems offer significant insight into the energetic considerations of their reactions. For instance, studies on related dihydroacridine derivatives highlight the importance of the transition state energetics in determining reaction pathways.

In photochemical reactions, the energy supplied by light absorption populates excited states, which can then proceed over much lower activation barriers than their ground-state counterparts. For example, the photochemical release of a hydroxide (B78521) ion from 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, an analogue of the title compound, is observed to undergo a rapid heterolytic cleavage of the C-O bond in protic solvents, with a time constant of 108 picoseconds. nih.gov This ultrafast process suggests a very low activation barrier from the excited state.

Identification and Characterization of Reactive Intermediates

A cornerstone of mechanistic elucidation is the detection and characterization of transient species that are formed during a chemical reaction. For transformations involving this compound and its derivatives, various reactive intermediates have been identified, primarily through spectroscopic techniques.

In photochemical reactions, the initial intermediate is the electronically excited state of the molecule. For 10-methyl-9-phenyl-9,10-dihydroacridine, upon photoexcitation, the triplet excited state (T1) has been identified as a key intermediate in the hydride release mechanism. nih.gov This was characterized using time-resolved UV/vis absorption spectroscopy, which revealed a transient absorption band at approximately 550 nm.

Subsequent to the initial photoexcitation, charged intermediates are often formed. In the case of the photochemical hydroxide release from the hydroxylated analogue, the 10-methyl-9-phenylacridinium cation (Acr⁺) is generated. nih.gov Similarly, the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine leads to the formation of the corresponding iminium ion (PhAcr⁺). nih.gov This aromatic cation is a stable species that can be readily identified by its characteristic absorption spectrum.

Neutral radical intermediates also play a crucial role in certain reaction pathways. For instance, the proposed stepwise mechanism for hydride release involves the formation of a radical cation of the dihydroacridine and a hydrogen atom. In the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, the involvement of the 10-methyl-9,10-dihydroacridinyl radical (AcrH•) is suggested prior to the formation of the final product, 10-methylacridone. acs.org

The following table summarizes some of the key reactive intermediates identified in reactions involving dihydroacridine derivatives.

| Intermediate | Precursor | Method of Identification | Key Spectroscopic Features |

| Triplet Excited State (T1) | 10-methyl-9-phenyl-9,10-dihydroacridine | Time-resolved UV/vis absorption spectroscopy | Transient absorption maximum at ~550 nm |

| 10-methyl-9-phenylacridinium ion (Acr⁺/PhAcr⁺) | 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine / 10-methyl-9-phenyl-9,10-dihydroacridine | UV/vis absorption spectroscopy | Characteristic absorption spectrum of the aromatic cation nih.gov |

| 10-methyl-9,10-dihydroacridinyl radical (AcrH•) | 10-methyl-9,10-dihydroacridine | Inferred from reaction mechanism and kinetic isotope effects | - |

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving complex organic molecules like this compound. These methods provide insights into reaction pathways, electronic structures, and the properties of transient species that may be difficult to observe experimentally.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method widely used to investigate the mechanisms of chemical reactions. DFT calculations can be employed to map out the potential energy surface of a reaction, locating transition states and intermediates, thereby elucidating the most probable reaction pathway. rsc.org For dihydroacridine derivatives, DFT has been used to substantiate their electronic structures and geometries. nih.govresearchgate.net For example, in studies of pyridazine (B1198779) derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety, DFT calculations have been used to determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding their electronic and photophysical properties. nih.gov

By calculating the energies of reactants, products, and transition states, DFT can provide quantitative estimates of activation barriers and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. This approach allows for the comparison of different possible mechanisms, such as concerted versus stepwise pathways, to determine the most energetically favorable route.

Molecular Dynamics Simulations of Solvent Effects on Dihydroacridine Reactivity

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including the explicit interaction between a solute and solvent molecules. researchgate.netnih.gov

MD simulations can be used to investigate how solvent molecules arrange themselves around a reactant, such as this compound, and how this solvation structure influences the reaction pathway. rsc.org For reactions involving charge separation or the formation of ionic intermediates, such as the generation of the acridinium cation, the polarity and hydrogen-bonding capability of the solvent can significantly affect the stability of these species and the corresponding transition states. chemrxiv.org By simulating the reaction in different solvent environments, MD can provide a molecular-level understanding of solvent effects on dihydroacridine reactivity, complementing experimental observations.

Prediction of Spectroscopic Signatures for Transient Species in Dihydroacridine Reactions

A powerful application of computational chemistry is the prediction of spectroscopic properties of molecules, including short-lived intermediates that are difficult to characterize experimentally. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and absorption spectra of molecules.

In the study of the excited-state behavior of 10-methyl-9-phenyl-9,10-dihydroacridine, TD-DFT calculations were instrumental in confirming the identity of a transient intermediate. The experimentally observed transient absorption maximum at 2.25 eV (550 nm) was assigned to the T1 state of the molecule. TD-DFT calculations predicted the maximum of the T1 absorption spectrum to be at 2.13 eV, which is in close agreement with the experimental value and provided strong support for the assignment. This synergy between experimental and computational spectroscopy is crucial for the unambiguous identification of reactive intermediates and the validation of proposed reaction mechanisms.

The following table presents a comparison of experimental and calculated spectroscopic data for a transient species in a dihydroacridine reaction.

| Transient Species | Experimental Absorption Maximum (eV) | Calculated Absorption Maximum (eV) | Computational Method |

| T1 State of 10-methyl-9-phenyl-9,10-dihydroacridine | 2.25 | 2.13 | TD-DFT |

Structure Reactivity and Structure Function Relationships of 9 Methyl 9 Phenyl 9,10 Dihydroacridine Derivatives

Systematic Modification of the Acridine (B1665455) Skeleton for Tunable Reactivity

The dihydroacridine scaffold serves as a robust platform that can be systematically modified to tune its electronic and steric properties. These modifications are crucial for tailoring the molecule's reactivity for specific applications, from organic electronics to catalysis.

The electronic landscape of the 9,10-dihydroacridine (B10567) core can be precisely controlled by introducing substituents onto its peripheral phenyl rings. These substituents exert their influence through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds. Electronegative groups, such as halogens or nitro groups (-NO₂), pull electron density away from the aromatic system, making the core more electron-deficient. libretexts.orgucsb.edu

Resonance Effects: This involves the delocalization of pi (π) electrons between the substituent and the aromatic rings. libretexts.org Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OMe) or amino (-NMe₂) groups, can donate electron density into the π-system, enriching the core. libretexts.orgnih.gov

Electron-donating groups (EDGs) increase the electron density on the dihydroacridine core, particularly on the nitrogen atom of the central ring. This enhances the molecule's character as an electron donor, which is a key feature in applications like thermally activated delayed fluorescence (TADF). nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the core more susceptible to nucleophilic attack and increasing its electron-accepting potential. ucsb.edu This push-pull system, where an electron-donating moiety is paired with an electron-withdrawing group, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in unique photophysical properties such as large solvatochromic shifts in emission spectra. rsc.org

Table 1: Influence of Peripheral Substituents on the Electronic Properties of the Dihydroacridine Core

| Substituent Type | Example Groups | Primary Electronic Effect | Impact on Dihydroacridine Core |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂ | +R (Resonance Donation) | Increases electron density, enhances donor character |

| Electron-Withdrawing (EWG) | -CN, -NO₂, -C(O)OCH₃ | -I (Inductive Withdrawal), -R (Resonance Withdrawal) | Decreases electron density, enhances acceptor character |

Steric bulk at the C9 position, for instance, can affect the torsional angle between the peripheral phenyl rings and the central acridine plane. researchgate.net Large substituents can restrict conformational flexibility, locking the molecule into a specific geometry. This has profound implications for reactivity, as bulky groups can physically block access to reactive sites, hindering intermolecular interactions. youtube.com For example, the approach of a reactant to the nitrogen atom or the C9 position might be impeded by large groups on the adjacent phenyl rings. This steric control is a critical tool in designing selective chemical transformations and in controlling the packing of molecules in the solid state, which in turn affects the properties of materials used in electronic devices.

Impact of 9-Substituent Variation on Redox Potentials and Photophysical Properties

The substituents at the C9 position have a direct and significant impact on the molecule's electronic behavior, particularly its redox potentials and photophysical characteristics. The ability to easily modify this position allows for the fine-tuning of the molecule's function.

The nature of the groups attached to the C9 carbon atom is a primary determinant of the redox properties of 9,10-dihydroacridine derivatives. The electrochemical oxidation of these compounds is a key reaction, and its potential is highly sensitive to the C9 substituents. researchgate.net

Alkyl Groups: Groups like methyl (-CH₃) primarily exert a weak electron-donating inductive effect (+I), which can slightly lower the oxidation potential compared to a hydrogen atom.